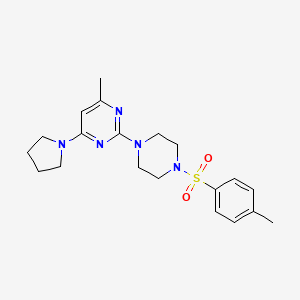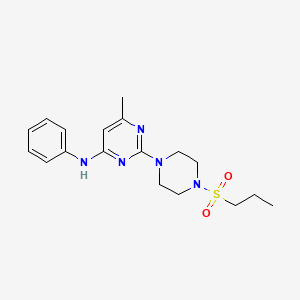![molecular formula C21H26ClN3O5S2 B11238563 1-[(2-chlorobenzyl)sulfonyl]-N-{3-[methyl(methylsulfonyl)amino]phenyl}piperidine-3-carboxamide](/img/structure/B11238563.png)
1-[(2-chlorobenzyl)sulfonyl]-N-{3-[methyl(methylsulfonyl)amino]phenyl}piperidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-[3-(N-METHYLMETHANESULFONAMIDO)PHENYL]PIPERIDINE-3-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring substituted with a carboxamide group, a chlorophenyl group, and a methanesulfonyl group, making it a molecule of interest for its unique chemical properties and potential biological activities.
Méthodes De Préparation
The synthesis of 1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-[3-(N-METHYLMETHANESULFONAMIDO)PHENYL]PIPERIDINE-3-CARBOXAMIDE can be achieved through a multi-step process involving several key reactions:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chlorobenzyl chloride, piperidine, and methanesulfonyl chloride.
Step 1: The first step involves the reaction of 2-chlorobenzyl chloride with piperidine to form 1-(2-chlorophenyl)piperidine.
Step 2: The intermediate is then reacted with methanesulfonyl chloride to introduce the methanesulfonyl group, yielding 1-[(2-chlorophenyl)methanesulfonyl]piperidine.
Step 3: Finally, the compound is coupled with N-methylmethanesulfonamide and a carboxamide group is introduced to form the final product.
Industrial production methods would likely involve optimization of these steps to improve yield and purity, as well as scaling up the reactions to accommodate larger quantities.
Analyse Des Réactions Chimiques
1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-[3-(N-METHYLMETHANESULFONAMIDO)PHENYL]PIPERIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanesulfonyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.
Common Reagents and Conditions: Typical reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where its chemical properties may be beneficial.
Industry: It may find applications in the development of new materials or as a reagent in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of 1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-[3-(N-METHYLMETHANESULFONAMIDO)PHENYL]PIPERIDINE-3-CARBOXAMIDE would depend on its specific interactions with molecular targets. Potential mechanisms include:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It could influence signaling pathways, metabolic processes, or other cellular functions, leading to its observed effects.
Comparaison Avec Des Composés Similaires
1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-[3-(N-METHYLMETHANESULFONAMIDO)PHENYL]PIPERIDINE-3-CARBOXAMIDE can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-[(2-chlorophenyl)methanesulfonyl]-N-phenylpiperidine-3-carboxamide and 1-[(2-chlorophenyl)methanesulfonyl]-N-[3-(methylsulfonamido)phenyl]piperidine-3-carboxamide share structural similarities.
Uniqueness: The presence of the N-methylmethanesulfonamido group and the specific substitution pattern on the piperidine ring make this compound unique, potentially leading to distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C21H26ClN3O5S2 |
|---|---|
Poids moléculaire |
500.0 g/mol |
Nom IUPAC |
1-[(2-chlorophenyl)methylsulfonyl]-N-[3-[methyl(methylsulfonyl)amino]phenyl]piperidine-3-carboxamide |
InChI |
InChI=1S/C21H26ClN3O5S2/c1-24(31(2,27)28)19-10-5-9-18(13-19)23-21(26)16-8-6-12-25(14-16)32(29,30)15-17-7-3-4-11-20(17)22/h3-5,7,9-11,13,16H,6,8,12,14-15H2,1-2H3,(H,23,26) |
Clé InChI |
UUDAHHLLLJRJSB-UHFFFAOYSA-N |
SMILES canonique |
CN(C1=CC=CC(=C1)NC(=O)C2CCCN(C2)S(=O)(=O)CC3=CC=CC=C3Cl)S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-(trifluoromethyl)benzamide](/img/structure/B11238480.png)
![N-(2,4-difluorophenyl)-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11238482.png)
![5-(3,4-dimethoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B11238483.png)
![N-[2-(diethylcarbamoyl)phenyl]-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11238487.png)
![2-methoxy-6-((E)-{[3-(trifluoromethyl)phenyl]imino}methyl)phenol](/img/structure/B11238489.png)
![2-[{4-[(4-fluorophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}(methyl)amino]ethanol](/img/structure/B11238502.png)
![2-[4-(4-Butoxybenzoyl)piperazin-1-YL]-4-methyl-6-(piperidin-1-YL)pyrimidine](/img/structure/B11238508.png)
![7-methyl-5-(methylsulfonyl)-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide](/img/structure/B11238516.png)
![2-chloro-N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-6-fluorobenzamide](/img/structure/B11238520.png)

![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-phenylacetamide](/img/structure/B11238529.png)
![1-[(4-chlorobenzyl)sulfonyl]-N-(2,4-dimethoxyphenyl)piperidine-3-carboxamide](/img/structure/B11238537.png)
![2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-hydroxyphenyl)acetamide](/img/structure/B11238544.png)

